Product packaging for Sodium 8-chloronaphthalene-1-sulfonate(Cat. No.:CAS No. 5439-85-0)

Sodium 8-chloronaphthalene-1-sulfonate

Cat. No.: B1612980
CAS No.: 5439-85-0
M. Wt: 265.67 g/mol
InChI Key: JVJCCQQRGMMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Halogenated Naphthalene (B1677914) Sulfonates in Organic Chemistry

Naphthalene sulfonates are derivatives of sulfonic acid containing a naphthalene nucleus. wikipedia.org The introduction of a halogen atom onto this naphthalene ring system creates a class of compounds known as halogenated naphthalene sulfonates. These compounds are notable for their modified reactivity and physical properties compared to their non-halogenated parent structures. The sulfonate group (—SO₃H) is highly water-soluble, a characteristic that is imparted to the entire molecule. nih.govwikipedia.org

The position of both the sulfonate group and the halogen is critical to the molecule's chemical behavior. The sulfonation of naphthalene, for instance, is a reversible reaction where the substitution pattern can be controlled by temperature. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed. In contrast, higher temperatures yield the thermodynamically more stable naphthalene-2-sulfonic acid, which experiences less steric hindrance. stackexchange.com The presence of a halogen, such as chlorine, on the naphthalene ring further influences the electronic environment and steric accessibility of the molecule, which can direct the course of subsequent chemical transformations. A 1928 patent describes a process for creating further halogenated naphthalenes by reacting 1-chloronaphthalene-8-sulfonic acid with chlorine or bromine in an aqueous solution, highlighting the historical utility of this class of compounds as synthetic intermediates. google.com

Significance of the 8-Chloronaphthalene-1-sulfonate (B223991) Moiety in Synthesis and Derivatization

The 8-chloro-1-naphthalenesulfonate moiety is a particularly valuable structural motif in synthetic organic chemistry. Its significance lies in its use as a precursor for producing fluorescent probes and other complex derivatives. A prominent example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. nih.gov ANS is a well-known fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in less polar media or when bound to the hydrophobic pockets of proteins. nih.gov

The synthesis of ANS derivatives often utilizes 8-chloronaphthalene-1-sulfonic acid as a key starting material. nih.govacs.org In a typical reaction, the chloro group at the 8-position is displaced by an amine through a nucleophilic aromatic substitution reaction, such as a copper-catalyzed Ullmann coupling. nih.govacs.org This reaction is often performed in water, where the sulfonate group at the 1-position ensures the solubility of the starting material. The major side product in this reaction is 8-hydroxynaphthalene-1-sulfonic acid, which forms through the displacement of the chloro group by water. nih.gov The ability to readily derivatize the 8-position makes the 8-chloronaphthalene-1-sulfonate moiety a versatile platform for creating a library of substituted naphthalenesulfonic acids with varied properties.

Contextualizing Sodium 8-chloronaphthalene-1-sulfonate within Broader Naphthalene Sulfonate Chemistry

Naphthalene sulfonates are a broad class of compounds with diverse industrial and research applications. wikipedia.orgatamanchemicals.com They are widely used as intermediates in the synthesis of dyes, such as Congo red and amido black, and as surfactants and dispersants. wikipedia.orgnih.gov For instance, alkylnaphthalene sulfonates are produced on a large scale for use as superplasticizers (high-range water reducers) in concrete, which improves its flowability. wikipedia.orgatamanchemicals.com These are typically produced by the condensation of naphthalenesulfonate with formaldehyde (B43269). wikipedia.orgatamanchemicals.com

This compound occupies a niche within this larger family. Unlike the polymeric naphthalene sulfonates used in the construction industry, its utility is not based on its surface-active properties but rather on its role as a well-defined chemical intermediate. atamanchemicals.comatamanchemicals.com The specific 1,8-substitution pattern, combined with the presence of a reactive chlorine atom, distinguishes it from isomers like naphthalene-2-sulfonic acid, which is primarily used for dye production. wikipedia.org The chlorine atom provides a reactive handle for nucleophilic substitution, as seen in the synthesis of ANS, a function not available to simple naphthalene sulfonates. nih.gov Therefore, while it belongs to the general class of naphthalene sulfonates, its specific structure tailors it for specialized applications in synthetic chemistry, particularly for creating functional molecules used in biochemical and materials research.

Interactive Data Tables

Properties of this compound

PropertyValueSource(s)
CAS Number 5439-85-0 sigmaaldrich.com
Molecular Formula C₁₀H₆ClNaO₃S sigmaaldrich.com
Molecular Weight 264.66 g/mol sigmaaldrich.com
Synonym 8-Chloro-1-naphthalenesulfonic acid sodium salt

Research Application Example: Synthesis of ANS Derivatives

This table details the synthesis of various 8-(phenylamino)naphthalene-1-sulfonate derivatives starting from 8-chloronaphthalene-1-sulfonic acid, demonstrating its utility as a synthetic precursor.

Product DerivativeReagentsReaction ConditionsYieldSource
Sodium 8-(phenylamino)naphthalene-1-sulfonate Aniline (B41778), Copper (catalyst)Microwave, 100 °C, pH 6.0-7.063% acs.org
Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate 4-Fluoroaniline, Copper (catalyst)Microwave, 100 °C, pH 6.0-7.067% nih.gov
Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate 4-Methoxyaniline, Copper (catalyst)Microwave, 100 °C, pH 6.0-7.074% nih.gov
Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate 4-Aminophenol, Copper (catalyst)Microwave, 100 °C, pH 6.0-7.021% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClNaO3S B1612980 Sodium 8-chloronaphthalene-1-sulfonate CAS No. 5439-85-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5439-85-0

Molecular Formula

C10H7ClNaO3S

Molecular Weight

265.67 g/mol

IUPAC Name

sodium;8-chloronaphthalene-1-sulfonate

InChI

InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14);

InChI Key

JVJCCQQRGMMETG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na]

Origin of Product

United States

Synthetic Methodologies for Sodium 8 Chloronaphthalene 1 Sulfonate and Its Precursors

Approaches to 8-Chloronaphthalene-1-sulfonic Acid Synthesis

The generation of 8-chloronaphthalene-1-sulfonic acid is principally achieved by either introducing a sulfonic acid group to a pre-chlorinated naphthalene (B1677914) or by modifying a functional group on a pre-sulfonated naphthalene.

Sulfonation is a foundational electrophilic aromatic substitution reaction used to introduce the sulfonic acid (–SO₃H) group onto the naphthalene ring.

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.org The process involves an electrophile attacking the electron-rich naphthalene ring system. In this reaction, the electrophile is typically sulfur trioxide (SO₃), which is generated from concentrated or fuming sulfuric acid (oleum). sigmaaldrich.com

The mechanism proceeds in several steps:

Generation of the Electrophile : Concentrated sulfuric acid self-ionizes or reacts with dissolved SO₃ (in oleum) to produce the highly electrophilic sulfur trioxide molecule. sigmaaldrich.com

Electrophilic Attack : A pair of π-electrons from one of naphthalene's aromatic rings attacks the sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring. wikipedia.orgbohrium.com

Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom where the SO₃ group attached. This step restores the stable aromatic π-electron system, yielding the naphthalenesulfonic acid product. wikipedia.orgbohrium.com

A critical aspect of naphthalene sulfonation is the control of regioselectivity, as the sulfonic acid group can add to either the alpha (C1, C4, C5, C8) or beta (C2, C3, C6, C7) positions. The reaction is reversible, and the position of the sulfonate group is highly dependent on the reaction temperature, which determines whether the product is under kinetic or thermodynamic control.

Kinetic Control : At lower temperatures (around 80°C or below), the reaction favors the formation of naphthalene-1-sulfonic acid. This isomer is the kinetic product because the carbocation intermediate leading to its formation is more resonance-stabilized, resulting in a lower activation energy and a faster reaction rate.

Thermodynamic Control : At higher temperatures (around 160°C), the major product is naphthalene-2-sulfonic acid. youtube.com Although formed more slowly, the 2-isomer is thermodynamically more stable. This increased stability is due to the absence of the significant steric strain that exists in the 1-isomer between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 (peri) position. chemicalbook.com Because the reaction is reversible, at elevated temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. youtube.comchemicalbook.com

To synthesize the target compound, the initial sulfonation must yield a 1-sulfonic acid derivative, necessitating kinetically controlled conditions.

Table 1: Regioselectivity in Naphthalene Sulfonation

Control TypeTypical TemperatureMajor ProductRationale
Kinetic≤ 80°CNaphthalene-1-sulfonic acidLower activation energy due to more stable carbocation intermediate. chemicalbook.com
Thermodynamic≥ 160°CNaphthalene-2-sulfonic acidProduct is more stable; avoids steric hindrance between C1 and C8 positions. chemicalbook.com

To synthesize 8-chloronaphthalene-1-sulfonic acid, a chlorine atom must be introduced. This can conceptually be done either by chlorinating a naphthalenesulfonic acid or by sulfonating a chloronaphthalene.

The direct chlorination of naphthalene-1-sulfonic acid to produce the 8-chloro isomer is challenging. The sulfonic acid group is strongly deactivating and a meta-director. Therefore, electrophilic chlorination would be directed to the C5 or C8 positions. However, the C8 (peri) position is sterically hindered by the adjacent sulfonic acid group at C1, making this substitution difficult.

A more viable approach is the sulfonation of 1-chloronaphthalene (B1664548). nih.gov The chlorine atom is an ortho-, para-directing deactivator. In this case, electrophilic attack is directed to the C2, C4, and C8 positions. Sulfonation at the C4 position is common, but reaction conditions can be optimized to favor substitution at the C8 (ortho/peri) position, leading to the desired 8-chloronaphthalene-1-sulfonic acid precursor.

The most effective and widely documented method for synthesizing 8-chloronaphthalene-1-sulfonic acid is through the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction provides a reliable pathway for introducing a halogen at a specific position on an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. google.com

The process begins with the precursor 8-aminonaphthalene-1-sulfonic acid, also known as Peri acid.

Diazotization : Peri acid is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), to convert the amino group (–NH₂) into a diazonium salt group (–N₂⁺Cl⁻). This reaction must be carried out at low temperatures (typically 0–5°C) to prevent the unstable diazonium salt from decomposing.

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the replacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming 8-chloronaphthalene-1-sulfonic acid. wikipedia.org The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Table 2: Synthesis of 8-Chloronaphthalene-1-sulfonic Acid via Sandmeyer Reaction

StepReaction NameStarting MaterialKey ReagentsProduct
1Diazotization8-Aminonaphthalene-1-sulfonic acid (Peri acid)NaNO₂, HCl(aq)8-Diazoniumnaphthalene-1-sulfonate
2Sandmeyer Reaction8-Diazoniumnaphthalene-1-sulfonateCuCl8-Chloronaphthalene-1-sulfonic acid

Sulfonation Reactions of Naphthalene Precursors

Salt Formation Mechanisms for Sodium 8-chloronaphthalene-1-sulfonate (B223991)

The final step in the synthesis is the conversion of 8-chloronaphthalene-1-sulfonic acid into its corresponding sodium salt. This is a straightforward acid-base neutralization reaction. capitalresin.com The sulfonic acid is a strong acid and reacts readily with a sodium-containing base.

Commonly used bases include:

Sodium Hydroxide (B78521) (NaOH) : A strong base that provides a rapid and complete neutralization.

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) : Milder bases that can also be used, resulting in the evolution of carbon dioxide gas.

The reaction is typically performed by dissolving the 8-chloronaphthalene-1-sulfonic acid in water or a suitable solvent and gradually adding the base until the solution reaches a neutral pH. youtube.com The resulting sodium 8-chloronaphthalene-1-sulfonate is soluble in water. It can be isolated from the solution by evaporating the solvent or by precipitating it through the addition of a common ion salt, such as sodium chloride, which reduces its solubility.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of synthetic pathways for naphthalenic compounds is a complex interplay of various factors. While direct optimization data for the synthesis of 8-chloronaphthalene-1-sulfonic acid is not extensively detailed in publicly available literature, significant insights can be drawn from the synthesis of its derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS). The conditions for these subsequent reactions reflect the stability and reactivity of the 8-chloronaphthalene-1-sulfonate core.

The choice of catalysts and reagents is paramount in directing the outcome of the synthesis. In the synthesis of derivatives from 8-chloronaphthalene-1-sulfonic acid, copper-based catalysts have been shown to be effective.

For instance, in the Ullmann condensation reaction to produce ANS derivatives, elemental copper (Cu⁰) has been identified as a superior catalyst compared to copper(I) salts like CuI and CuCl. nih.gov The use of elemental copper powder (10 mol %) has been demonstrated to provide the best yields in the microwave-assisted coupling of 8-chloronaphthalene-1-sulfonic acid with various amines. nih.govresearchgate.net This suggests that a zerovalent copper species is crucial for the catalytic cycle, likely involving an oxidative addition step to the carbon-chlorine bond.

In the context of the precursor synthesis, the choice of sulfonating or chlorinating agent is critical. For sulfonation, common reagents include sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. google.com For chlorination, reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are often employed, sometimes in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine. numberanalytics.com

Table 1: Influence of Catalyst on the Synthesis of an ANS Derivative

CatalystYield (%)Reference
Elemental Copper (Cu⁰)63 nih.govresearchgate.net
Copper(I) Iodide (CuI)No Product nih.gov
Copper(I) Chloride (CuCl)Not Reported as effective nih.gov

Temperature and reaction time are critical parameters that are often interdependent. In the microwave-assisted synthesis of ANS derivatives from 8-chloronaphthalene-1-sulfonic acid, a temperature of 100 °C was found to be optimal, providing the best yield under microwave conditions. nih.gov The reaction time was also optimized, with 1 to 1.5 hours being sufficient to achieve good yields. nih.govresearchgate.net Longer reaction times did not offer any significant benefit. nih.gov For some substrates, the temperature was slightly increased to 105 °C for 3 hours to improve the outcome. researchgate.net

For the sulfonation of naphthalene, temperature plays a crucial role in determining the isomeric product distribution. Sulfonation at lower temperatures (around 40-80 °C) kinetically favors the formation of naphthalene-1-sulfonic acid. In contrast, higher temperatures (above 150 °C) thermodynamically favor the formation of the more stable naphthalene-2-sulfonic acid. google.comgoogle.com This principle of kinetic versus thermodynamic control is likely to be a key factor in the sulfonation of 1-chloronaphthalene, where precise temperature management would be necessary to favor the formation of the 8-chloro-1-sulfonic acid isomer.

Table 2: Optimization of Temperature and Time for an ANS Derivative Synthesis

Temperature (°C)Time (hours)Yield (%)Reference
100163 researchgate.net
1001.5Optimal nih.gov
1053Condition for some substrates researchgate.net

The choice of solvent and the control of pH are crucial for both the reaction progress and the work-up procedure. In the synthesis of ANS derivatives, an aqueous sodium phosphate (B84403) buffer system was employed to maintain the pH between 6.0 and 7.0. nih.govresearchgate.net This buffered system is essential for the stability of the reactants and the catalyst, and it likely facilitates the reaction by ensuring the sulfonate group remains deprotonated. The use of water as a solvent, however, can lead to a side product, 8-hydroxynaphthalene-1-sulfonic acid, through the displacement of the chloro group. nih.govresearchgate.net

For the sulfonation of naphthalene, the reaction is often carried out in the presence of a solvent to prevent the sublimation of naphthalene. google.com Solvents like decalin have been shown to significantly improve the product yield. google.com In some patented processes for naphthalene sulfonation, inert organic solvents like methylene (B1212753) chloride are used.

The conversion of 8-chloronaphthalene-1-sulfonic acid to its sodium salt, this compound, is achieved through neutralization. This typically involves dissolving the sulfonic acid in a suitable solvent, such as water or an alcohol-water mixture, and adding a stoichiometric amount of a sodium base, like sodium hydroxide or sodium bicarbonate, until a neutral pH is reached. google.com The resulting sodium salt can then be isolated by evaporation of the solvent or by precipitation.

Table 3: Solvent and pH Conditions in the Synthesis of an ANS Derivative

Solvent SystempHPurposeReference
Aqueous Sodium Phosphate Buffer (Na₂HPO₄/NaH₂PO₄)6.0 - 7.0Reaction Medium and pH control nih.govresearchgate.net
Methanol-Purification of product researchgate.net
Dichloromethane-Extraction of unreacted amine researchgate.net

Derivatives of Sodium 8 Chloronaphthalene 1 Sulfonate and Their Research Applications

Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

The synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives has been a subject of considerable research interest. Historically, the synthesis of these compounds was challenging, often requiring harsh reaction conditions, such as high temperatures and the use of strong acids, which led to low yields (often less than 5%) and complicated purification processes. nih.govacs.org However, the advent of modern cross-coupling methodologies has revolutionized the synthesis of these valuable fluorescent probes.

Copper-Catalyzed Ullmann Coupling Reactions

A significant breakthrough in the synthesis of ANS derivatives has been the application of the copper-catalyzed Ullmann coupling reaction. This reaction provides a direct and efficient method for the formation of the crucial C(aryl)-N bond between sodium 8-chloronaphthalene-1-sulfonate (B223991) and various aniline (B41778) derivatives. nih.govacs.org The Ullmann coupling is a well-established method for forming such bonds and has been successfully adapted for the synthesis of related compounds, demonstrating its tolerance for the sulfonate group present in the starting material. nih.govacs.org

Further refinement of the Ullmann coupling for the synthesis of ANS derivatives has been achieved through the use of microwave irradiation. nih.govacs.org This technique dramatically reduces reaction times from hours to just minutes and often leads to improved yields. nih.gov In a typical procedure, 8-chloronaphthalene-1-sulfonic acid is reacted with a substituted aniline in an aqueous sodium phosphate (B84403) buffer (pH 6-7) in the presence of a catalytic amount of elemental copper powder (10 mol%). The reaction mixture is then subjected to microwave irradiation at 100°C for 1 to 3 hours. nih.gov This method has been shown to produce a variety of ANS derivatives in yields of up to 74%. nih.govacs.org

The use of microwave assistance represents a significant advancement over traditional heating methods, offering a more energy-efficient and rapid route to these important compounds. nih.gov The reaction conditions are also milder than historical methods, avoiding the need for harsh reagents. nih.govacs.org

A noteworthy aspect of the microwave-assisted Ullmann coupling for the synthesis of ANS derivatives is that it can proceed efficiently without the need for additional ligands. acs.orgresearchgate.net In many Ullmann-type reactions, ligands are required to stabilize the copper catalyst and facilitate the coupling process. However, the developed method for ANS synthesis is an example of a ligand-free Ullmann coupling. acs.orgresearchgate.net This simplifies the reaction setup and purification, making the process more cost-effective and environmentally friendly. The ability to perform this reaction with a chloride substituent, which is typically less reactive than bromide or iodide, further highlights the efficiency of this ligand-free approach. acs.org

Investigation of Substrate Scope and Functional Group Tolerance

A key aspect of the research into the synthesis of ANS derivatives has been the exploration of the substrate scope and the tolerance of the reaction to various functional groups. The microwave-assisted, copper-catalyzed Ullmann coupling has been shown to be compatible with a wide range of substituted anilines, allowing for the creation of a diverse library of ANS derivatives. nih.govacs.org

Research has demonstrated that the reaction works well with anilines bearing different halide substituents on the benzene (B151609) ring, affording good to excellent yields (42-67%). nih.govacs.org Furthermore, the reaction shows a good tolerance for both electron-donating and electron-withdrawing groups on the aniline ring. For instance, anilines with electron-donating groups like methyl, methoxy, and acetylamino provided the highest yields (60-74%). acs.orgacs.org Conversely, substrates with electron-withdrawing groups such as nitrile and nitro resulted in lower, yet still viable, yields (11-25%). acs.orgacs.org The reaction was also found to be tolerant of hydroxyl groups. acs.orgacs.org

A major side product observed in these reactions is 8-hydroxynaphthalene-1-sulfonic acid, which is formed due to the displacement of the 8-chloro group by water, the solvent used in the reaction. acs.orgacs.org

The following interactive table summarizes the yields obtained for the synthesis of various ANS derivatives using the microwave-assisted, copper-catalyzed Ullmann coupling of sodium 8-chloronaphthalene-1-sulfonate with different substituted anilines.

Aniline SubstituentYield (%)
Unsubstituted63
4-Fluoro64
2-Fluoro53
3-Fluoro47
4-Chloro67
4-Bromo58
4-Iodo42
4-Methyl69
4-Methoxy74
4-Hydroxy21
4-Cyano25
4-Nitro16
4-Acetylamino60

Data sourced from Wang et al. (2019). nih.govacs.orgacs.org

Design and Synthesis of Other Structurally Modified Analogs

The structural modification of this compound derivatives extends beyond substitutions on the aniline moiety. The design and synthesis of analogs with variations in the core structure of the molecule are also of interest for developing new probes with tailored properties.

Variations at the Naphthalene (B1677914) Core

While the majority of reported research focuses on the derivatization of the aniline portion of ANS, the modification of the naphthalene ring system of this compound itself represents another avenue for creating novel analogs. At present, specific examples of the synthesis of ANS-type derivatives from a pre-modified 8-chloronaphthalene-1-sulfonate core are not extensively documented in the reviewed literature. However, general reactions on naphthalene sulfonic acids suggest that modifications such as further halogenation or other substitutions on the naphthalene ring prior to the Ullmann coupling could be a viable strategy. Such modifications would be expected to influence the electronic and steric properties of the resulting dyes, potentially leading to new fluorescent probes with unique characteristics.

Modifications of the Sulfonate Group

The sulfonate functional group (–SO₃⁻) of this compound, or its corresponding sulfonic acid, is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. A primary transformation involves the conversion of the sulfonic acid into a more reactive sulfonyl chloride (–SO₂Cl). This intermediate is not typically isolated but is generated in situ for immediate reaction.

The resulting 8-chloronaphthalene-1-sulfonyl chloride is a versatile precursor for synthesizing sulfonamides. This is achieved through its reaction with various primary or secondary amines. organic-chemistry.orgekb.eg This S-N coupling reaction is a fundamental method for creating sulfonamides, a class of compounds with significant applications in medicinal chemistry and materials science. researchgate.net The general process allows for the introduction of a wide array of substituents, depending on the amine used, thereby tuning the chemical and physical properties of the final product. ekb.eg

Modern synthetic methods facilitate this transformation under mild and efficient conditions. For instance, a one-pot procedure can be employed where the sulfonic acid is treated with trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the sulfonyl chloride, which then reacts with an amine in the same vessel to yield the sulfonamide. ekb.eg Other methods utilize reagents like cyanuric chloride or a combination of N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride to prepare sulfonyl chlorides from thiols or their derivatives, which are then converted to sulfonamides. organic-chemistry.org These synthetic strategies highlight the role of the sulfonate group as a handle for introducing new functionalities onto the naphthalene core.

Exploration of Derived Compounds in Advanced Research Fields

The derivatives of this compound are valuable tools in several advanced research areas, primarily due to the unique properties of the naphthalene scaffold. By modifying either the chloro or the sulfonate group, researchers can develop specialized molecules for specific applications, ranging from biochemical probes to building blocks in multi-step synthesis.

A prominent application of derivatives from 8-chloronaphthalene-1-sulfonic acid is in the creation of environmentally sensitive fluorescent probes. nih.gov The most notable examples are derivatives of 8-anilino-1-naphthalenesulfonic acid (ANS). nih.govacs.org ANS itself is a derivative where the chlorine atom of 8-chloronaphthalene-1-sulfonic acid is replaced by an amino group from aniline. nih.gov

ANS and its analogs are classic examples of molecular probes used to investigate the structure and conformational changes of biological macromolecules like proteins. mpbio.comcapes.gov.br These compounds exhibit weak fluorescence in aqueous, polar environments but show a significant increase in fluorescence quantum yield and a characteristic blue shift in their emission maximum when they bind to hydrophobic regions, such as the exposed hydrophobic pockets of proteins in a non-native or "molten globule" state. nih.gov The sulfonate group helps to anchor the probe to cationic side chains on the protein surface, while the anilinonaphthalene core interacts with the nonpolar pockets. nih.gov

Research has focused on developing more efficient and milder synthetic routes to a variety of ANS derivatives to expand the toolkit available to biochemists. A significant advancement is the use of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. nih.govacs.org This method allows for the synthesis of a wide range of ANS derivatives by coupling 8-chloronaphthalene-1-sulfonic acid with various substituted anilines in good to excellent yields. acs.org The introduction of different functional groups—both electron-donating and electron-withdrawing—onto the aniline ring allows for the fine-tuning of the probe's spectral properties. acs.org For example, derivatives with electron-withdrawing halogen groups may serve as more sensitive fluorescence probes, while a derivative with a nitro group was found to be non-fluorescent, making it a potential "dummy probe" for control experiments where fluorescence interference is a concern. acs.org

Table 1: Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives from 8-Chloronaphthalene-1-sulfonic Acid

EntryAniline SubstituentProductYield (%)
1HSodium 8-(phenylamino)naphthalene-1-sulfonate63%
23-FluoroSodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate47%
34-ChloroSodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate62%
44-MethylSodium 8-(p-tolylamino)naphthalene-1-sulfonate69%
54-MethoxySodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate74%
64-NitroSodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate25%

This table presents a selection of derivatives synthesized via a microwave-assisted Ullmann coupling reaction, demonstrating the versatility of 8-chloronaphthalene-1-sulfonic acid as a starting material for fluorescent probes. Data sourced from ACS Omega. nih.govacs.org

This compound and its acid form serve as crucial intermediates in complex organic synthesis, primarily as a pre-functionalized building block. ucl.ac.uk Its utility stems from the presence of three distinct reactive sites: the naphthalene core, the chloro substituent, and the sulfonate group.

The synthesis of the ANS family of fluorescent probes is a prime example of its role as a synthetic intermediate. nih.govacs.org In this context, 8-chloronaphthalene-1-sulfonic acid is the foundational scaffold upon which the final, highly functional probe molecules are built through reactions like the Ullmann coupling. acs.org The reaction tolerates the sulfonic acid moiety, a functional group that is often sensitive under harsh conditions, highlighting the utility of modern, milder synthetic methods. acs.org

Furthermore, the conversion of the sulfonate group into sulfonamides, as detailed previously, represents another significant application as a synthetic intermediate. ekb.egresearchgate.net This transformation allows chemists to attach a wide variety of molecular fragments to the naphthalene core via the nitrogen atom of the resulting sulfonamide. Sulfonamides are a key structural motif in many pharmaceuticals, and the ability to synthesize them from readily available sulfonic acids is a cornerstone of medicinal chemistry. researchgate.net The 8-chloronaphthalene-1-sulfonamide (B6258174) derivatives can then undergo further reactions, such as substitution of the chloro group, to build even more complex molecular architectures. This stepwise, controlled functionalization makes this compound a valuable starting material for creating diverse chemical libraries.

Advanced Analytical Characterization Methodologies

Chromatographic Separation and Quantification Methods

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) stands out as a powerful technique for the separation and analysis of ionic species like naphthalenesulfonates due to its high efficiency, rapid analysis times, and minimal consumption of reagents and analytes. capes.gov.brnih.gov The fundamental principle of CE, particularly in its capillary zone electrophoresis (CZE) mode, involves the separation of analytes based on their differing charge-to-size ratios within a narrow, fused-silica capillary under the influence of a strong electric field. nih.gov

For compounds such as sodium 8-chloronaphthalene-1-sulfonate (B223991) and its isomers, achieving baseline separation is a significant challenge due to their similar structures. Research into the separation of various naphthalenesulfonate isomers has demonstrated that the composition of the background electrolyte (BGE) is a critical factor. researchgate.net Systematic investigations have been conducted to optimize separation conditions. For instance, one study found that a 15 mM borate (B1201080) buffer at a pH of 9.2, combined with a mixture of β- and γ-cyclodextrins, provided the most effective separation of naphthalenesulfonate isomers. capes.gov.brnih.gov Cyclodextrins act as selectors, forming transient inclusion complexes with the analytes, which alters their effective mobility and enables the resolution of closely related isomers.

The sensitivity of the CE method can be significantly enhanced through techniques like large-volume sample stacking with electrode polarity switching, which has been shown to achieve a more than 100-fold enrichment based on peak area. capes.gov.brnih.gov This allows for the detection of trace amounts of naphthalenesulfonate isomers, with quantitation limits reported to be as low as 4 µg/L using UV detection. capes.gov.brnih.gov The reproducibility of migration times and quantitative results in stacking CE can be further improved by incorporating an internal standard. capes.gov.brnih.gov Naphthalenesulfonates themselves have also been utilized as electrolytes in CE for the analysis of other small inorganic and organic anions via indirect photometric detection. acs.orgacs.org

Below is a table summarizing typical conditions used in the capillary electrophoresis of naphthalenesulfonates.

ParameterConditionPurpose/OutcomeReference
Technique Cyclodextrin-mediated Capillary Electrophoresis (CD-CE)Resolution of positional isomers capes.gov.brnih.gov
Background Electrolyte 15 mM Borate Buffer with β- and γ-cyclodextrinOptimal separation and sample stacking capes.gov.brnih.gov
pH 9.2Controls the dissociation state of analytes and EOF capes.gov.brnih.gov
Injection Hydrodynamic, large-volume (up to 60s at 3 p.s.i.)Enhances sensitivity (>100-fold enrichment) capes.gov.brnih.gov
Detection UV DetectionQuantitative analysis capes.gov.brnih.gov
Quantitation Limit ~4 µg/LHigh sensitivity for trace analysis capes.gov.brnih.gov

Crystallographic Analysis of Related Halonaphthalene Carbonitriles

To comprehend the solid-state properties of naphthalene (B1677914) derivatives, crystallographic analysis of closely related compounds provides invaluable insight. Halonaphthalene carbonitriles, particularly 8-halonaphthalene-1-carbonitriles, serve as important structural analogs.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com For the analog, 8-chloronaphthalene-1-carbonitrile (B11904909), X-ray crystallography has been successfully employed to elucidate its molecular structure. umn.eduresearchgate.net These studies reveal that 8-chloronaphthalene-1-carbonitrile crystallizes in an orthorhombic system. umn.eduresearchgate.netnii.ac.jp This isomorphous relationship extends to other derivatives, such as the A polymorph of 8-bromonaphthalene-1-carbonitrile and naphthalene-1,8-dicarbonitrile, which also adopt the same orthorhombic symmetry. umn.eduresearchgate.net

The analysis provides precise bond lengths and angles, confirming the planar nature of the naphthalene core and the spatial relationship between the chloro and cyano substituents. Such structural data is fundamental for understanding intermolecular interactions and packing forces within the crystal lattice.

Polymorphism and Molecular Disorder in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a key characteristic observed in halonaphthalene derivatives. The bromo-analogue of 8-chloronaphthalene-1-carbonitrile, for example, exhibits at least two polymorphic forms: the orthorhombic polymorph A and a monoclinic polymorph B. umn.eduresearchgate.net The iodo-analogue is isomorphous with the monoclinic form of the bromo compound. umn.eduresearchgate.net

A significant finding in the crystallographic studies of all the 8-halonaphthalene-1-carbonitriles is the presence of molecular disorder. umn.eduresearchgate.netnii.ac.jp In the crystal lattice, the molecules are disordered with respect to the positions of the halogen atom (chloro, bromo, or iodo) and the nitrile group. umn.eduresearchgate.net This means that within the crystal, there is a statistical distribution where the site occupied by the halogen in one molecule might be occupied by the nitrile group in another, and vice-versa. Despite the potential for interactions between the halogen atom and the nitrile group (X···NC interactions), the crystallographic data indicates that no such specific intermolecular interactions are present in any of the solid forms. umn.eduresearchgate.net

The table below outlines the crystallographic systems and key features of related 8-halonaphthalene-1-carbonitriles.

CompoundCrystal SystemKey Structural FeatureReference
8-Chloronaphthalene-1-carbonitrile OrthorhombicIsomorphous with bromo (Polymorph A) and dicarbonitrile analogs; Molecular disorder umn.eduresearchgate.netnii.ac.jp
8-Bromonaphthalene-1-carbonitrile (Polymorph A) OrthorhombicIsomorphous with chloro and dicarbonitrile analogs; Molecular disorder umn.eduresearchgate.netnii.ac.jp
8-Bromonaphthalene-1-carbonitrile (Polymorph B) MonoclinicIsomorphous with iodo analog; Molecular disorder umn.eduresearchgate.netnii.ac.jp
8-Iodonaphthalene-1-carbonitrile MonoclinicIsomorphous with bromo analog (Polymorph B); Molecular disorder umn.eduresearchgate.netnii.ac.jp
Naphthalene-1,8-dicarbonitrile OrthorhombicIsomorphous with chloro and bromo (Polymorph A) analogs umn.eduresearchgate.netnii.ac.jp

Environmental Chemistry and Fate of Naphthalene Sulfonates

Environmental Transport and Partitioning in Aquatic and Terrestrial Systems

The movement and distribution of Sodium 8-chloronaphthalene-1-sulfonate (B223991) in the environment are primarily dictated by its solubility in water and its tendency to adsorb to solid matrices like soil and sediment.

Table 1: Physicochemical Properties and their Environmental Implications

Property General Trend for Naphthalene (B1677914) Sulfonates Implication for Environmental Mobility
Water Solubility High High mobility in aquatic systems, potential for groundwater contamination.
Octanol-Water Partition Coefficient (Kow) Low Prefers to remain in the aqueous phase rather than partitioning to organic matter.
Vapor Pressure Negligible Not expected to be significantly transported in the atmosphere. sigmaaldrich.com

The adsorption and desorption behavior of Sodium 8-chloronaphthalene-1-sulfonate in soil and sediment is influenced by two opposing structural features: the hydrophilic sulfonate group and the hydrophobic, chlorinated naphthalene core. Generally, the sulfonate group hinders adsorption to organic matter and mineral surfaces. bldpharm.com In fact, one study observed no significant adsorption of naphthalene di- and monosulfonates on the surface of minerals.

Table 2: Factors Influencing Adsorption of this compound

Structural Feature Influence on Adsorption Environmental Matrix Factor
Sulfonate Group Decreases adsorption due to hydrophilicity. Organic Carbon Content: Higher content increases potential for adsorption.
Chlorinated Naphthalene Core Increases adsorption due to hydrophobicity. Clay Mineral Content: Can influence adsorption, though less so than organic carbon for non-ionic interactions.

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by microorganisms, can play a significant role in the transformation of this compound in the environment. These pathways include hydrolysis, photolysis, and thermal degradation.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For naphthalene sulfonic acids, the stability of the sulfonate group is dependent on its position on the naphthalene ring. Alpha-naphthalenesulfonic acids (where the sulfonate group is at position 1, 4, 5, or 8) are known to be susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. This process can cleave the carbon-sulfur bond, yielding naphthalene and sulfuric acid. In contrast, beta-naphthalenesulfonic acids (sulfonated at positions 2, 3, 6, or 7) are generally more resistant to hydrolysis.

Photolysis, or degradation by light, is another potential abiotic degradation pathway for aromatic compounds. Chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis may occur in sunlit surface waters or on soil surfaces. fishersci.at Studies on monochlorinated naphthalenes have shown that they can be photodegraded under UV-C irradiation, following pseudo-first-order kinetics.

Furthermore, research on related compounds, such as 8-quinolinyl sulfonates, has indicated that the introduction of halogen atoms can accelerate photoreactions. Conversely, some naphthalene sulfonic acid derivatives have been investigated for their role as photostabilizers for polymers like PVC, where they act to reduce photodegradation. This suggests a complex interaction with light, where the specific structure of the molecule dictates its susceptibility to photolytic transformation. For this compound, it is plausible that it undergoes some degree of photolytic degradation in the environment, although the specific products and rates of this transformation are not well-documented.

In high-temperature environments such as geothermal reservoirs, naphthalene sulfonates have been observed to be unstable. Studies have shown that at temperatures of 300°C and above, naphthalene sulfonate isomers can undergo disproportionation, breaking down to form naphthalene and naphthol isomers.

Significantly, in chloride-containing solutions, the thermal degradation of naphthalene sulfonates can also lead to the formation of chlorinated naphthalene compounds, such as 1-chloronaphthalene (B1664548). This indicates that under geothermal conditions, this compound would likely be unstable and could decompose. The stability of naphthalene sulfonates in these environments is also influenced by pH, with stability generally decreasing at lower pH values. The presence of dissolved salts has been shown to slow down the rate of decomposition.

Table 3: Thermal Decomposition Products of Naphthalene Sulfonates in Geothermal Environments

Precursor Compound Conditions Major Decomposition Products
Naphthalene Sulfonates ≥ 300°C Naphthalene, 1-Naphthol (B170400), 2-Naphthol
Naphthalene Sulfonates ≥ 300°C, in NaCl solution Naphthalene, Naphthols, 1-Chloronaphthalene

Thermal Stability and Disproportionation in Geothermal Environments.

Formation of Naphthalene, Naphthols, and Halogenated Naphthalene Compounds

Naphthalene sulfonates, when subjected to high-temperature geothermal environments, can undergo degradation and transformation, leading to the formation of other compounds. In hydrothermal solutions with temperatures at or above 300°C, naphthalene sulfonate isomers become unstable. wgtn.ac.nz This instability results in their disproportionation, breaking them down to form the basic naphthalene "backbone" molecule as well as two stable naphthol isomers: 1-naphthol and 2-naphthol. wgtn.ac.nz

The formation of halogenated naphthalene compounds has also been observed. Specifically, in solutions that contain chloride, the breakdown of naphthalene sulfonates can yield 1-chloronaphthalene. wgtn.ac.nz The process for preparing halogenated naphthalenes can start with 1-chloro-naphthalene-8-sulfonic acid (or its water-soluble salt), which is then reacted with chlorine or bromine in an aqueous solution. google.com Depending on the temperature and reaction conditions, various di- and tri-halogenated naphthalene compounds can be synthesized. google.com For instance, reacting 1-chloronaphthalene-8-sulfonic acid with chlorine at temperatures between 0 and 50°C can produce 1,4-dichloronaphthalene-8-sulfonic acid. google.com

Kinetics of Isomer Transformations at Elevated Temperatures

The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control, where the final product is highly dependent on the reaction temperature. vaia.comvaia.com The transformation between isomers is possible because the sulfonation process is reversible, especially at elevated temperatures. stackexchange.com

At lower temperatures, around 80°C, the reaction is under kinetic control, favoring the fastest-forming product. vaia.com The substitution at the alpha-position (position 1) has a lower activation energy because its transition state is more stabilized by resonance. stackexchange.comquora.com Consequently, 1-naphthalenesulfonic acid is the predominant isomer formed under these conditions. vaia.com

Conversely, at higher temperatures, such as 160°C, the reaction is under thermodynamic control. vaia.comvaia.com With sufficient energy to overcome higher activation barriers, the system can reach equilibrium, favoring the most stable product. vaia.com The 2-naphthalenesulfonic acid isomer is thermodynamically more stable than the 1-isomer, primarily because it avoids the significant steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position that exists in the 1-isomer. stackexchange.com Over time at these higher temperatures, the initially formed, less stable 1-isomer can revert to naphthalene, which can then be re-sulfonated to form the more stable 2-isomer, making it the major product. stackexchange.com

Table 1: Isomer Formation in Naphthalene Sulfonation

Control TypeReaction TemperatureMajor ProductRationale
Kinetic Control ~80°C1-Naphthalenesulfonic acidThe reaction pathway has a lower activation energy, leading to faster formation. vaia.comstackexchange.com
Thermodynamic Control >160°C2-Naphthalenesulfonic acidThis isomer is more stable due to less steric hindrance; the reaction is reversible at high temperatures. vaia.comstackexchange.com

Biotic Degradation and Biotransformation

Microbial Degradation of Halogenated Naphthalene Compounds

The biodegradation of halogenated aromatic compounds, including naphthalene derivatives, is a key environmental process carried out by various microorganisms. nih.gov Bacteria, in particular, have evolved metabolic pathways to utilize these complex compounds as their sole source of carbon. nih.gov Genera such as Pseudomonas, Rhodococcus, and Bacillus are known for their ability to degrade naphthalene and its derivatives. frontiersin.orgsmujo.id

The microbial degradation of naphthalene sulfonates typically begins with desulfonation. In some bacteria, this is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring containing the sulfonate group, leading to the spontaneous elimination of sulfite (B76179) and the formation of 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov This intermediate then enters the classical naphthalene degradation pathway. nih.gov The enzymes involved in naphthalene degradation are often also responsible for metabolizing naphthalene sulfonates. frontiersin.org

For halogenated aromatics, degradation can proceed via oxidative dehalogenation, where dioxygenase enzymes incorporate two hydroxyl groups into the ring, which can lead to the removal of the halogen atom. nih.gov While many halogenated compounds are resistant to breakdown, some microbes have developed the specific enzymes and pathways needed to detoxify and metabolize them. nih.gov Complete degradation of more complex derivatives, like amino- and hydroxy-naphthalene sulfonic acids, is often achieved by mixed bacterial consortia where different species possess complementary catabolic pathways. nih.gov

Bacterial Adaptation Strategies for Pollutant Assimilation

Bacteria have developed sophisticated strategies to adapt to environments contaminated with pollutants like halogenated naphthalene compounds. These adaptations occur at multiple physiological and genetic levels to enhance the uptake and metabolism of these xenobiotic substances. nih.gov

One key strategy is chemotaxis, where mobile bacteria can sense and move toward a chemical pollutant, which increases the rate of degradation by bringing the microbes into direct contact with their food source. nih.gov For example, Pseudomonas putida G7 has demonstrated a chemotactic response to naphthalene, leading to a faster degradation rate compared to non-chemotactic mutants. nih.gov

A crucial mechanism for adaptation is the evolution of new degradation capabilities through horizontal gene transfer. Bacteria can acquire genes for new metabolic pathways via mobile genetic elements such as plasmids, transposons, and phages. frontiersin.org This allows for the rapid dissemination of degradative functions within a microbial community. frontiersin.org Furthermore, the enzymes involved in these degradation pathways are often inducible, meaning their expression is switched on only in the presence of the specific pollutant. frontiersin.org This regulatory control prevents the wasteful production of enzymes when the target substrate is not available. frontiersin.org The persistence of pollutants in an ecosystem acts as a selective pressure, favoring the evolution and proliferation of microbes that can efficiently use these compounds as a source of energy and carbon. nih.gov

Table 2: Bacterial Genera Involved in Naphthalene Degradation

Bacterial GenusEnvironment/SourceReference
Pseudomonas Contaminated soil, crude oil, wastewater nih.gov
Rhodococcus Soil flora frontiersin.org
Bacillus Soil flora frontiersin.org
Burkholderia Soil flora frontiersin.org
Comamonas Soil flora frontiersin.org
Novosphingobium Soil flora frontiersin.org

Tracer Applications in Hydrological and Geothermal Systems

Naphthalene sulfonates are highly effective tracers for studying the movement of fluids in subterranean systems, particularly in high-temperature geothermal reservoirs. stanford.eduresearchgate.net Their suitability stems from a combination of ideal tracer properties: they are environmentally benign, affordable, and highly detectable using UV-fluorescence spectroscopy, with detection limits as low as parts per trillion. stanford.edu

A critical characteristic for geothermal applications is thermal stability. Various naphthalene sulfonate compounds have been shown to be stable at temperatures well above what many other tracers can withstand. mdpi.com For example, laboratory studies have demonstrated that tracers like 1,3,6-naphthalene trisulfonate are suitable for use in reservoirs with temperatures as high as 340°C. stanford.edu Even after prolonged exposure (e.g., 250 days) to geothermal fluids approaching 250°C, tracer concentrations remain well above detection limits. stanford.edu

The use of different naphthalene sulfonate isomers and derivatives allows for simultaneous injection into multiple wells, with subsequent analysis able to distinguish the separate tracer plumes. mdpi.com This makes them invaluable for mapping connectivity and fluid flow paths in complex geothermal fields. wgtn.ac.nz Their high solubility in water and low sorption to rock surfaces ensure they move with the water, providing an accurate representation of fluid dynamics. mdpi.com

Table 3: Properties of Naphthalene Sulfonates as Geothermal Tracers

PropertyDescriptionReference
Thermal Stability Stable in reservoirs with temperatures exceeding 300°C. researchgate.net
Detectability High fluorescence allows for detection limits in the parts-per-trillion range via HPLC. stanford.edu
Environmental Impact Considered environmentally benign and non-toxic. mdpi.com
Mobility High solubility and low sorption ensure transport with water flow. mdpi.com
Cost Considered affordable for large-scale field applications. stanford.edu

Applications in Advanced Materials Science and Chemical Engineering

Role as Chemical Intermediates in Industrial Syntheses

Sodium 8-chloronaphthalene-1-sulfonate (B223991) serves as a crucial starting material or intermediate in the synthesis of more complex chemical structures. The presence of the chlorine atom and the sulfonic acid group on the naphthalene (B1677914) ring provides reactive sites for further chemical modifications.

A significant application of Sodium 8-chloronaphthalene-1-sulfonate is in the synthesis of fluorescent dyes. Specifically, its acid form, 8-chloronaphthalene-1-sulfonic acid, is a key precursor for producing 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.govacs.org These compounds are known for their environmentally sensitive fluorescence, making them valuable tools in biological studies to probe the hydrophobic pockets of proteins. nih.govacs.org

The synthesis involves a copper(0)-catalyzed Ullmann coupling reaction where the chloro-substituted naphthalene is reacted with various substituted amines. nih.govacs.org This method has been shown to be efficient, with microwave-assisted conditions providing good to excellent yields for a range of ANS derivatives. nih.govacs.org

Table 1: Synthesis of ANS Derivatives from 8-chloronaphthalene-1-sulfonic acid

Reactant (Amine) Product Yield
Aniline (B41778) Sodium 8-(phenylamino)naphthalene-1-sulfonate 63%
4-Fluoroaniline Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate 64%
4-Methoxyaniline Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate 74%
4-Biphenylamine Sodium 8-([1,1'-biphenyl]-4-ylamino)naphthalene-1-sulfonate 23%

Data sourced from ACS Omega. nih.gov

The reactive nature of this compound makes it a potential building block for a variety of specialty chemicals beyond dyes. The sulfonate group imparts water solubility, a desirable trait in many chemical formulations. The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the attachment of various functional groups and the synthesis of more complex molecules. While specific, large-scale industrial applications as a building block for non-dye specialty chemicals are not widely documented in public literature, its structural motifs are found in various complex organic molecules.

Formulation in Dispersants and Surfactants

Naphthalene sulfonates, as a class of compounds, are well-known for their excellent wetting and dispersing properties. greenagrochem.com They are anionic surfactants, meaning the naphthalene sulfonate part of the molecule carries a negative charge in solution. This class of compounds is noted for its stability in acidic and alkaline conditions, as well as its tolerance to hard water and high temperatures. greenagrochem.comatamanchemicals.com

Due to their surfactant properties, naphthalene sulfonates can be utilized in water-based cleaning formulations. atamanchemicals.com Surfactants work by reducing the surface tension of water, allowing it to better penetrate and lift away dirt and oils. az.gov Anionic surfactants are particularly effective in this regard. google.com While the broader class of alkyl naphthalene sulfonates is used in household and industrial cleaners, specific formulations containing this compound are not commonly detailed. atamanchemicals.comresearchgate.net The fundamental properties of naphthalene sulfonates suggest their utility as emulsifiers, which help to stabilize mixtures of oil and water. researchgate.net

The dispersing capabilities of naphthalene sulfonates are crucial for maintaining the stability of colloidal suspensions. In such systems, fine particles are suspended in a liquid. Naphthalene sulfonates adsorb onto the surface of these particles, imparting a negative charge. This causes the particles to repel each other, preventing them from clumping together (agglomerating) and settling out. This colloidal protection is vital in various industrial processes, including the manufacturing of pigments, pesticides, and emulsions. greenagrochem.com

Utilization in Construction Materials

In the construction industry, derivatives of naphthalene sulfonates play a critical role as high-range water reducers, also known as superplasticizers. made-in-china.comchemategroup.com Specifically, sodium naphthalene sulfonate formaldehyde (B43269) (SNF) condensates are widely used. kingsunchemical.comvinatiorganics.com These polymers are synthesized from naphthalene sulfonate, formaldehyde, and sulfuric acid. vinatiorganics.com

The primary function of these superplasticizers is to significantly improve the workability and flow of concrete without increasing the water content. made-in-china.comvinatiorganics.com By dispersing the cement particles more effectively, SNF allows for a reduction in the water-to-cement ratio. kingsunchemical.com This, in turn, leads to a number of benefits:

Increased Strength: Lower water content results in a denser concrete with higher compressive strength. chemategroup.com

Improved Durability: The reduced porosity of the concrete enhances its resistance to water penetration, chemical attack, and freeze-thaw cycles. kingsunchemical.com

Enhanced Workability: The concrete becomes more fluid and easier to pump, place, and finish, which can reduce labor costs and improve construction efficiency. kingsunchemical.com

Cement Savings: In some cases, the desired strength and workability can be achieved with a lower amount of cement, leading to cost savings. chemategroup.com

While the direct use of this compound as a concrete admixture is not documented, the extensive use of its parent class of compounds in the form of SNF polymers highlights the importance of the naphthalene sulfonate structure in developing high-performance construction materials. made-in-china.comchemategroup.comkingsunchemical.comvinatiorganics.com

Components of Concrete Superplasticizers

This compound belongs to the family of naphthalene sulfonate-based polymers, which are foundational components in the formulation of high-range water reducers, commonly known as superplasticizers. rosbaltgrupa.lv The primary function of these superplasticizers in concrete is to improve its workability and flow without increasing the water content. alphachem.bizvinatiorganics.com

Naphthalene sulfonate formaldehyde condensates (SNF) are synthesized from naphthalene through a process involving sulfonation, condensation with formaldehyde, and neutralization. vinatiorganics.comcqbrd.netmade-in-china.com When added to a concrete mix, these polymers adsorb onto the surface of cement particles. This action imparts a negative charge, causing the particles to repel each other and break up agglomerates. vinatiorganics.com This improved dispersion releases the water that would otherwise be trapped within cement clumps, significantly enhancing the fluidity and workability of the concrete. vinatiorganics.comsakshichemsciences.com

The reduction in the water-to-cement ratio made possible by these superplasticizers is a critical factor in producing high-strength and high-performance concrete. vinatiorganics.comjohnlaurits.comatamanchemicals.com A lower water content leads to a denser cement paste with reduced porosity, which in turn increases compressive strength, enhances durability, and improves resistance to environmental factors like chemical attacks and freeze-thaw cycles. alphachem.bizvinatiorganics.comsakshichemsciences.comkingsunconcreteadmixtures.com Naphthalene-based superplasticizers are valued for their ability to produce flowable concrete that can be placed with little to no vibration, making them suitable for heavily reinforced structures. johnlaurits.comlyksor.com

Raw Material for Compound Accelerators, Anti-Freezing Agents, and Retarders in Concrete

Beyond its primary function as a superplasticizer, sodium naphthalene sulfonate serves as a versatile raw material for a variety of concrete admixtures designed to control setting time and enable construction in challenging conditions. atamanchemicals.com

Anti-Freezing Agents: For construction in winter or sub-freezing temperatures, anti-freezing admixtures are essential to prevent the freezing of mix water, which can cause irreversible damage to the concrete structure. made-in-china.com Naphthalene sulfonate formaldehyde is a component of non-corrosive, non-chlorine compound antifreeze admixtures. made-in-china.com These formulations work by depressing the freezing point of the water within the concrete pores and often include accelerating components to ensure that hydration proceeds and strength develops even at low temperatures. made-in-china.comsintef.no

Retarders: In contrast to accelerators, retarding admixtures are used to slow down the rate of cement hydration. This is necessary for large-scale concrete pours, in hot weather to increase working time, or when concrete must be transported over long distances. google.com Sodium naphthalene sulfonate is utilized as a raw material in the formulation of retarders, allowing for better control over the setting time before the concrete hardens. vinatiorganics.comatamanchemicals.commade-in-china.com

Applications in Textile Processing as Auxiliaries

In the textile industry, sodium naphthalene sulfonate is employed as a vital auxiliary agent, primarily functioning as a high-performance dispersant and leveling agent in dyeing processes. alphachem.bizgreenagrochem.comechemi.com Its effectiveness is particularly noted with disperse dyes used on synthetic fibers like polyester (B1180765) and nylon. greenagrochem.com

Potential in Energy Storage Technologies

The global search for efficient and cost-effective energy storage solutions has driven extensive research into alternatives to lithium-ion batteries, with sodium-ion batteries (SIBs) emerging as a promising candidate due to the natural abundance and low cost of sodium. frontiersin.orgenergy.gov A key area of development for SIBs is the optimization of electrolytes, where additives play a crucial role in improving battery performance, stability, and safety. sciepublish.comrsc.org

Electrolyte Additives for Solvation Shell Modification

The performance of a sodium-ion battery is intrinsically linked to the behavior of sodium ions (Na+) as they move between the cathode and anode. This movement occurs within an electrolyte, where the Na+ ions are surrounded by solvent molecules, forming a "solvation shell." The structure and stability of this shell influence ionic conductivity and the processes that occur at the electrode-electrolyte interface.

While direct research on this compound in this context is not widely published, the potential role of sulfonate-containing compounds as electrolyte additives is an area of active investigation. For instance, studies on other surfactants containing hydrophilic sulfonate anions have shown they can influence the electrode interface. nih.gov The strongly hydrophilic sulfonate group (-SO₃⁻) in a molecule like this compound could theoretically interact with Na+ ions and the electrolyte solvent, thereby modifying the composition and structure of the Na+ solvation shell. Altering this shell can impact desolvation energy, a critical factor for efficient ion intercalation into the electrode material.

Influence on Electrochemical Reaction Kinetics

The kinetics of electrochemical reactions at the electrode surface are critical to a battery's efficiency, power density, and cycle life. A major challenge in SIBs is the formation of an unstable solid electrolyte interphase (SEI) on the anode, which can lead to dendritic growth and capacity loss. rsc.orgsciepublish.com Electrolyte additives are recognized as one of the most effective methods to create a stable SEI. sciepublish.comrsc.org

Research has demonstrated that certain sulfonate-based additives can be beneficial. For example, potassium perfluoro-1-butanesulfonate (PPFBS), a surfactant with a sulfonate group, was shown to adsorb on the anode surface in a zinc-ion battery. nih.gov This adsorbed layer promoted uniform ion flux and inhibited dendrite growth. nih.gov Similarly, sodium dodecyl benzene (B151609) sulfonate (SDBS) has also been explored as an additive. nih.gov

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of complex organic molecules like sodium 8-chloronaphthalene-1-sulfonate (B223991). Through the application of quantum mechanical calculations, it is possible to gain insights into the electronic structure and to model potential reaction pathways.

The electronic structure of sodium 8-chloronaphthalene-1-sulfonate is significantly influenced by the interplay of the electron-withdrawing chloro and sulfonate groups attached to the naphthalene (B1677914) ring system. The chlorine atom at the 8-position and the sulfonate group at the 1-position modulate the electron density distribution across the aromatic rings.

The chlorine atom exhibits both an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M) due to its lone pairs. uva.es However, for halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the aromatic ring towards electrophilic attack. The sulfonate group is a strong electron-withdrawing group, primarily through its inductive and resonance effects, further deactivating the naphthalene system.

Computational studies on related sulfonated aromatic compounds, such as sulfonated polysulfones, have utilized techniques like Density Functional Theory (DFT) to understand the molecular architecture and electronic properties. mdpi.com For this compound, a similar approach would likely reveal a significant polarization of the C-Cl and C-S bonds, and a distortion of the naphthalene ring from perfect planarity due to steric interactions between the peri-substituents.

Table 1: Calculated Electronic Properties of a Model Naphthalene System

PropertyNaphthalene1-Chloronaphthalene (B1664548)Naphthalene-1-sulfonic acid
Dipole Moment (Debye)0~1.5~5.8
HOMO Energy (eV)-6.1-6.3-6.8
LUMO Energy (eV)-1.9-2.1-2.5

Note: The values in this table are illustrative and based on general trends in computational studies of substituted naphthalenes. Actual values for this compound would require specific calculations.

Computational modeling can be employed to investigate the reaction pathways for the synthesis of this compound, particularly the electrophilic sulfonation of 1-chloronaphthalene. Such models can elucidate the transition state structures and activation energies for sulfonation at different positions of the naphthalene ring.

The sulfonation of naphthalene is known to be kinetically controlled at lower temperatures, favoring the alpha-position, while being thermodynamically controlled at higher temperatures, favoring the beta-position due to steric factors. stackexchange.comwordpress.com In the case of 1-chloronaphthalene, the presence of the chlorine atom will influence the regioselectivity of the sulfonation. Reaction pathway modeling would likely show that the sulfonation at the 8-position is sterically hindered, yet electronically influenced by the chloro substituent.

Furthermore, computational models can be used to study the reverse reaction, desulfonation, which is a key feature of aromatic sulfonation. libretexts.orgwikipedia.org The stability of the resulting chloronaphthalene sulfonic acid isomers can also be assessed through these computational approaches.

Mechanistic Studies of Organic Transformations Involving the Naphthalene Sulfonate Moiety

The naphthalene sulfonate group can participate in a variety of organic transformations. Mechanistic studies of these reactions provide a deeper understanding of the role of this functional group in influencing reactivity and reaction outcomes.

The sulfonation of 1-chloronaphthalene to yield 8-chloronaphthalene-1-sulfonic acid is an electrophilic aromatic substitution reaction. researchgate.net The electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated sulfuric acid or oleum (B3057394). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through the following key steps:

Formation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide becomes the active electrophile. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the 1-chloronaphthalene ring attacks the sulfur trioxide. The chlorine atom, being a deactivating group, slows down this step compared to unsubstituted naphthalene. The directing effect of the chlorine atom and the steric hindrance will determine the position of the attack.

Formation of a Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com For substitution at the 8-position, the positive charge can be delocalized across the naphthalene ring system.

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring. masterorganicchemistry.com This step is typically fast.

The sulfonation of naphthalene itself is a reversible process, and the product distribution can be influenced by reaction conditions such as temperature and reaction time. stackexchange.comyoutube.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the alpha-sulfonated product. youtube.com At higher temperatures, the reaction becomes thermodynamically controlled, leading to the more stable beta-sulfonated product. youtube.com For 1-chloronaphthalene, the presence of the chlorine atom introduces additional electronic and steric considerations that influence the isomer distribution.

Aryl sulfonates, including naphthalene sulfonates, can serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-based catalytic systems are commonly employed for these transformations. organic-chemistry.orgacs.org

The generally accepted catalytic cycle for these cross-coupling reactions involves three main steps: youtube.comyoutube.com

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition to the aryl sulfonate, cleaving the C-O bond of the sulfonate ester and forming a high-valent organometallic intermediate (e.g., Pd(II)). mit.edu

Transmetalation: The organometallic intermediate reacts with a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) in a process called transmetalation. This step transfers the organic group from the nucleophilic partner to the transition metal center, displacing the sulfonate group. youtube.comacs.org

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. youtube.com

The nature of the sulfonate leaving group, the choice of metal catalyst, the ligands, and the reaction conditions all play a crucial role in the efficiency and outcome of the cross-coupling reaction. organic-chemistry.orgrsc.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of an Aryl Sulfonate

StepDescriptionGeneral Equation
Oxidative AdditionInsertion of the Pd(0) catalyst into the Ar-OSO₂R' bond.Ar-OSO₂R' + Pd(0)L₂ → [Ar-Pd(II)(OSO₂R')L₂]
TransmetalationTransfer of an organic group from an organometallic reagent to the Pd(II) center.[Ar-Pd(II)(OSO₂R')L₂] + R-M → [Ar-Pd(II)(R)L₂] + M-OSO₂R'
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.[Ar-Pd(II)(R)L₂] → Ar-R + Pd(0)L₂

Where Ar = Aryl (e.g., 8-chloronaphthalene-1-yl), R' = alkyl or aryl, R = organic coupling partner, M = metal (e.g., B, Zn, Sn), L = ligand.

While the sulfonate group is typically considered a leaving group in cross-coupling reactions, the related sulfinate salts can act as effective nucleophilic coupling partners. acs.orgresearchgate.net This highlights the versatile reactivity of sulfur-containing functional groups in organometallic chemistry.

In palladium-catalyzed cross-coupling reactions, aryl sulfinates can react with aryl halides or triflates. The mechanism is thought to proceed through a similar catalytic cycle as other cross-coupling reactions, but in this case, the sulfinate acts as the nucleophile during the transmetalation or a related step. acs.org

The study of such reactions provides valuable mechanistic insights into the behavior of the sulfonate moiety and its derivatives in the presence of transition metal catalysts. The ability of the sulfur-containing group to coordinate to the metal center and participate in the key steps of the catalytic cycle is a subject of ongoing research.

Kinetics of Chemical and Environmental Transformations

The environmental fate of this compound is governed by a variety of chemical and biological transformation processes. The kinetics of these transformations dictate the persistence and potential impact of the compound in different environmental compartments. Due to the scarcity of direct kinetic studies on this compound, this section will discuss the expected kinetic behavior based on studies of analogous compounds.

Photodegradation

The presence of a chlorine atom on the naphthalene ring of this compound is expected to influence its photolytic behavior. Research on other chlorinated aromatic compounds has shown that the carbon-chlorine bond can be susceptible to photolytic cleavage. For example, the photodegradation of technical polychlorinated naphthalene (PCN) formulations has been observed under UV radiation researchgate.net.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. These processes are highly relevant for the transformation of sulfonated aromatic compounds which are often resistant to other forms of degradation.

Ozonolysis: The reaction of ozone with naphthalenesulfonic acids has been studied, revealing that the reactivity decreases as the number of sulfonic groups on the aromatic ring increases researchgate.net. This is due to the electron-withdrawing nature of the sulfonate group, which deactivates the aromatic ring towards electrophilic attack by ozone. While specific rate constants for this compound are not available, it is expected to exhibit a reactivity towards ozone that is influenced by both the activating effect of the chlorine atom (through ortho, para-direction) and the deactivating effect of the sulfonate group.

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and its photo-assisted variant, the Photo-Fenton process (Fe²⁺/H₂O₂/UV), are effective for the degradation of commercial naphthalene sulfonic acid formulations. Studies have shown that these processes can achieve significant removal of chemical oxygen demand (COD) and total organic carbon (TOC) researchgate.net. The efficiency of these processes is dependent on factors such as the concentrations of ferrous ions and hydrogen peroxide, as well as pH researchgate.netmdpi.com.

The table below, derived from studies on related compounds, illustrates the typical kinetic parameters observed in AOPs.

Transformation ProcessModel CompoundObserved Kinetic BehaviorReference
OzonolysisNaphthalenesulfonic acidsReactivity decreases with increasing sulfonation. researchgate.net
Heterogeneous PhotocatalysisNaphthaleneFollows pseudo-first-order kinetics. researchgate.net
Fenton/Photo-FentonCommercial Naphthalene Sulfonic AcidSignificant COD and TOC removal, dependent on reactant concentrations. researchgate.net
Electrochemical Reduction1-ChloronaphthaleneReaction rate is dependent on substrate and mediator concentration. researchgate.net

Biodegradation

The biodegradation of sulfonated naphthalenes can be a slow and challenging process. The presence of the sulfonate group increases the water solubility of the compound and can make it more resistant to microbial attack. However, some bacterial strains are capable of degrading naphthalenesulfonates. The metabolic pathway often involves an initial dioxygenase attack, leading to the formation of a dihydrodiol, followed by spontaneous elimination of the sulfite (B76179) group to yield a dihydroxynaphthalene, which can then be further metabolized.

For chlorinated naphthalenes, monochloronaphthalenes appear to be more readily biodegradable by microorganisms under aerobic conditions than their more highly chlorinated counterparts. The position of the chlorine atom can also influence the rate of biodegradation.

Hydrolysis

While specific data for this compound is unavailable, the hydrolysis of sulfonate esters is known to proceed via different mechanisms depending on the reaction conditions. The hydrolysis of aromatic sulfonyl chlorides, for instance, has been shown to follow an SN2 mechanism for both neutral and alkaline conditions. The rate of hydrolysis is influenced by the substituents on the aromatic ring.

Conclusion and Future Research Directions

Summary of Key Research Findings on Sodium 8-chloronaphthalene-1-sulfonate (B223991)

Research directly focused on Sodium 8-chloronaphthalene-1-sulfonate as the primary subject of investigation is limited. The bulk of its scientific documentation is in the context of its application as a crucial intermediate in the synthesis of more complex molecules, most notably 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.

The primary research finding is its role as a reactant in the Ullmann condensation reaction. acs.org In this copper-catalyzed cross-coupling reaction, the chloro-substituent at the 8-position of the naphthalene (B1677914) ring is displaced by an amino group from a substituted aniline (B41778). acs.org This reaction paves the way for a variety of ANS derivatives with diverse spectral properties. nih.gov These derivatives are valuable as fluorescent probes to study the hydrophobic regions of proteins. nih.gov

Microwave-assisted synthesis has been identified as a significant advancement in the utilization of this compound. acs.org Traditional Ullmann reactions often require high temperatures and long reaction times, leading to low yields. acs.orgwikipedia.org The application of microwave irradiation has been shown to accelerate the reaction and improve yields of the resulting ANS derivatives. acs.org

Unexplored Research Avenues and Emerging Applications

While the primary application of this compound is well-established, several research avenues remain largely unexplored.

The broader family of naphthalenesulfonates finds extensive use as dispersing agents, plasticizers, and surfactants. atamanchemicals.comalphachem.bizrudolf-group.co.id However, there is a lack of research into whether the specific properties of the 8-chloro substituted variant could offer advantages in these areas. Its unique electronic and steric characteristics might lead to novel performance in applications such as:

Specialty Dispersants: Investigation into its efficacy as a dispersing agent for pigments, pesticides, or in polymerization processes is a potential area of study. atamanchemicals.com

Concrete Admixtures: While other naphthalenesulfonates are used as superplasticizers in concrete, the impact of the 8-chloro substitution on these properties has not been reported. atamanchemicals.comrudolf-group.co.id

Surfactant Properties: The synthesis of novel surfactants from this compound could be an interesting field of exploration, potentially leading to compounds with unique interfacial properties. frontiersin.org

Furthermore, its role as a building block is likely not limited to ANS derivatives. The reactive chloro and sulfonate groups could be leveraged to synthesize a wider range of substituted naphthalene compounds for applications in materials science, agrochemicals, or pharmaceuticals. The development of new catalytic systems for the selective transformation of the C-Cl bond in the presence of the sulfonate group could unlock new synthetic possibilities.

Challenges and Opportunities in Synthesis and Application Development

The development and broader application of this compound are met with both challenges and opportunities.

Challenges:

Synthesis of the Precursor: The synthesis of this compound itself is not extensively detailed in readily available literature, suggesting that it may involve multi-step processes with their own inherent challenges in terms of yield and purification.

Competing Reactions: As mentioned, the propensity for hydrolysis is a significant challenge in its primary application, leading to the formation of impurities and reducing the efficiency of the desired reaction. acs.org

Limited Commercial Availability: The compound is often supplied by chemical companies for early discovery research, indicating that it is not produced on a large industrial scale, which can impact its cost and accessibility for broader applications. sigmaaldrich.com

Green Chemistry Considerations: Traditional Ullmann reactions often utilize stoichiometric amounts of copper and high-boiling polar solvents, which present environmental and sustainability challenges. wikipedia.org

Opportunities:

Optimization of Synthetic Routes: There is a clear opportunity to develop more efficient and selective catalytic systems for the Ullmann condensation that minimize the formation of the 8-hydroxynaphthalene-1-sulfonic acid byproduct. This could involve the exploration of new ligands for the copper catalyst or alternative reaction media.

Microwave-Assisted Synthesis: Further exploration of microwave-assisted synthesis could lead to even higher yields, shorter reaction times, and potentially milder reaction conditions, making the process more economically and environmentally viable. acs.org

Flow Chemistry: The application of continuous flow chemistry to the synthesis of ANS derivatives from this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability.

Exploration of Alternative Coupling Reactions: Investigating other cross-coupling methodologies beyond the traditional Ullmann reaction, such as palladium-catalyzed Buchwald-Hartwig amination, could provide alternative and potentially more efficient routes to the desired products. wikipedia.org While the Ullmann reaction is common for this transformation, advancements in other coupling chemistries may offer advantages.

Q & A

Q. What methodologies are critical for evaluating the compound’s toxicity in biomedical research?

  • Protocols :
  • In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) with IC50 determination.
  • Genotoxicity : Ames test (OECD 471) to detect mutagenic potential.
  • Regulatory Compliance : Follow Klimisch scoring criteria for data quality assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 8-chloronaphthalene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 8-chloronaphthalene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.